molecular formula C15H20O3 B016344 Methyl cyclohexylphenylglycolate CAS No. 10399-13-0

Methyl cyclohexylphenylglycolate

Cat. No.: B016344
CAS No.: 10399-13-0
M. Wt: 248.32 g/mol
InChI Key: SPTZOODMHSABLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclohexylphenylglycolate can be synthesized through several methods. One common synthetic route involves the reaction of bromocyclohexane with 2-oxo-2-phenylacetic acid methyl ester under nitrogen atmosphere . The reaction is initiated by adding bromocyclohexane dropwise to an anhydrous ether mixture of magnesium chips and iodine crystals, maintaining mild reflux conditions. The resulting cyclohexylmagnesium bromide solution is then cooled and reacted with 2-oxo-2-phenylacetic acid methyl ester in tetrahydrofuran. The reaction mixture is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed, dried, and purified by silica gel column chromatography to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohexylphenylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylphenylglycolic acid, while reduction can produce cyclohexylphenylglycol .

Mechanism of Action

The mechanism of action of methyl cyclohexylphenylglycolate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl cyclohexylphenylglycolate include:

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its cyclohexyl and phenyl groups provide distinct steric and electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTZOODMHSABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864261
Record name Methyl cyclohexylphenylglycolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10399-13-0
Record name Methyl α-cyclohexyl-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10399-13-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyclohexylphenylglycolate
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Record name Methyl cyclohexylphenylglycolate
Source EPA DSSTox
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Record name Methyl α-cyclohexylmandelate
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Record name METHYL CYCLOHEXYLPHENYLGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the oxygenation of Methyl cyclohexylphenylglycolate using an iron catalyst?

A1: The research article investigates the use of an iron(II) acetonitrile solvate as a catalyst in the oxygenation of this compound []. This is significant for several reasons:

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